

3-Amino-4-methoxybenzonitrile chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-4-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, spectroscopic profile, and synthetic pathways of **3-Amino-4-methoxybenzonitrile** ($C_8H_8N_2O$). This document serves as a core resource, consolidating critical data and methodologies for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Bonding

3-Amino-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a primary amine ($-NH_2$), a methoxy group ($-OCH_3$), and a nitrile group ($-C\equiv N$).

Molecular Structure:

Caption: 2D structure of **3-Amino-4-methoxybenzonitrile**.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp^2 hybridized carbons of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear $C-C\equiv N$ arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight deviations from planarity.

The electronic properties are a result of the interplay between the functional groups.[\[1\]](#)

- **Electron-Donating Groups:** The amino ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.
- **Electron-Withdrawing Group:** The nitrile ($-\text{C}\equiv\text{N}$) group is a strong electron-withdrawing group through both induction and resonance, decreasing the ring's electron density.[\[1\]](#)

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is susceptible to electrophilic substitution, while the distinct functional groups offer sites for a variety of chemical transformations.

Physicochemical and Computed Properties

The key physical and chemical properties of **3-Amino-4-methoxybenzonitrile** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O	[1][2]
Molecular Weight	148.16 g/mol	[1]
Appearance	Solid, typically light brown to brown	[1]
Melting Point	~84°C	[1]
Monoisotopic Mass	148.06366 Da	[2]
InChI	InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3	[2]
InChIKey	MAYBZGKWHOVSAQ-UHFFFAOYSA-N	[2]
Canonical SMILES	COC1=C(C=C(C=C1)C#N)N	[2]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3 (N of nitrile, O of methoxy, N of amine)	[4]
Rotatable Bonds	1	[4]
XLogP3 (Predicted)	0.9	[2]

Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted spectroscopic profile can be derived based on its functional groups and data from close isomers.[5]

Spectroscopy Type	Feature	Expected Chemical Shift / Wavenumber	Assignment
¹ H NMR	Singlet	~3.8-4.0 ppm	3H, -OCH ₃ (Methoxy protons)
Broad Singlet	~4.0-5.0 ppm	2H, -NH ₂ (Amine protons)	
Aromatic Multiplets	~6.5-7.5 ppm	3H, Aromatic protons on the benzene ring	
¹³ C NMR	Aliphatic Carbon	~55-60 ppm	-OCH ₃ carbon
Aromatic & Nitrile Carbons	~95-160 ppm	6 Aromatic carbons, 1 Nitrile carbon (C≡N)	
IR Spectroscopy	Strong, Doublet Peaks	3300-3450 cm ⁻¹	N-H stretch (primary amine)
Strong, Sharp Peak	2210-2230 cm ⁻¹	C≡N stretch (nitrile)	
Medium to Strong Peaks	1580-1620 cm ⁻¹	Aromatic C=C stretch	
Strong Peak	1200-1280 cm ⁻¹	C-O stretch (aryl ether)	

Synthesis and Experimental Protocols

A common and effective method for the synthesis of **3-Amino-4-methoxybenzonitrile** is the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

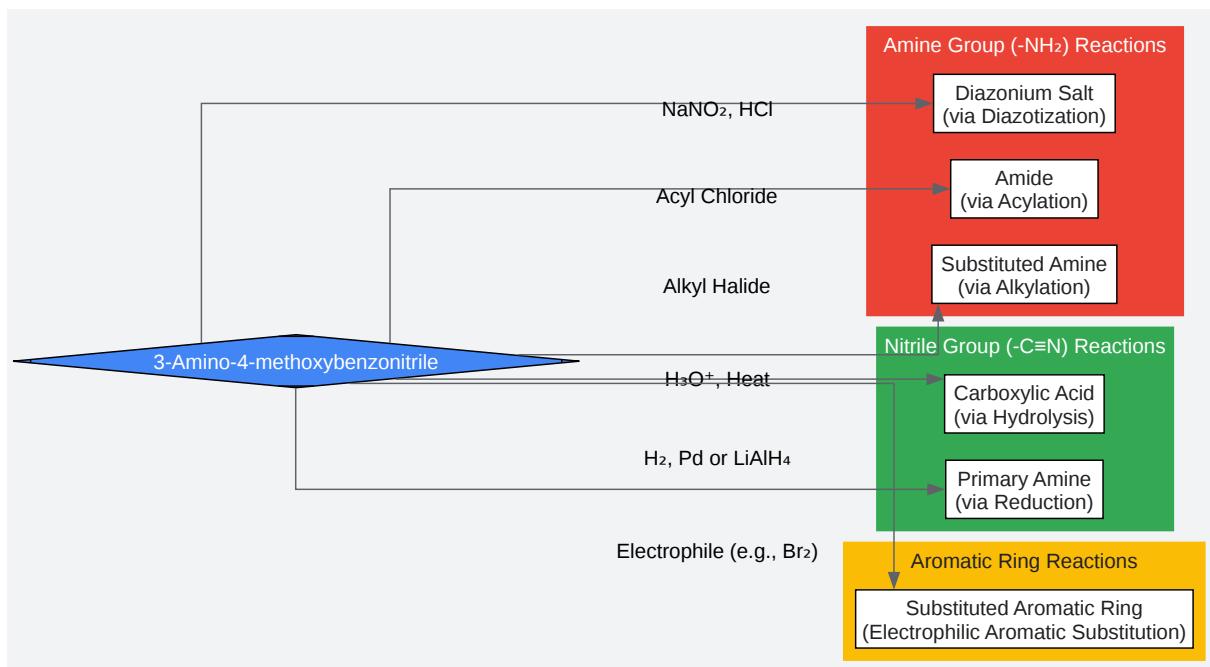
Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → **3-Amino-4-methoxybenzonitrile**

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.[\[6\]](#)

Materials:

- 4-methoxy-3-nitrobenzonitrile

- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 6M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.


Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.
- **Addition of Reducing Agent:** To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) followed by the slow addition of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.
- **Extraction:** Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure **3-Amino-4-methoxybenzonitrile**.

Reactivity and Logical Workflows

The unique combination of functional groups in **3-Amino-4-methoxybenzonitrile** allows for a diverse range of subsequent chemical transformations, making it a valuable building block in multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-Amino-4-methoxybenzonitrile**.

This workflow illustrates the synthetic potential of the molecule:

- Amine Group: The primary amine can be readily converted into a diazonium salt for Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]
- Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.[1]
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions of substitution are directed by the powerful ortho, para-directing -NH₂ and -OCH₃ groups, which will override the meta-directing -CN group.

This versatility makes **3-Amino-4-methoxybenzonitrile** a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 3-amino-4-methoxybenzonitrile (C₈H₈N₂O) [pubchemlite.lcsb.uni.lu]
- 3. 3-(3-Amino-4-pyridinyl)-4-methoxybenzonitrile | C₁₃H₁₁N₃O | CID 113896611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-methoxybenzonitrile | C₈H₈N₂O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [3-Amino-4-methoxybenzonitrile chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112837#3-amino-4-methoxybenzonitrile-chemical-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com